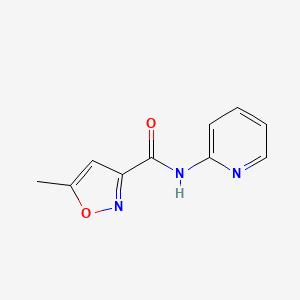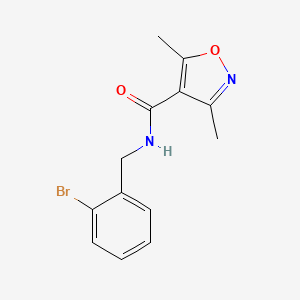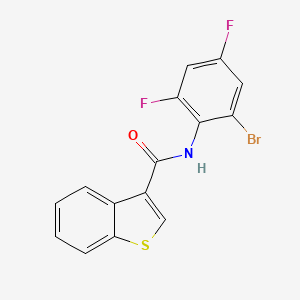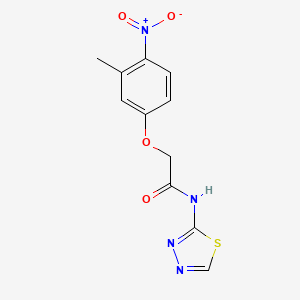
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE
Vue d'ensemble
Description
N-(5-tert-butyl-12-oxazol-3-yl)furan-2-carboxamide is a heterocyclic compound that features both an oxazole and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, which is known for its biological activity, and the furan ring, which is a common motif in many natural products, makes this compound particularly intriguing for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-12-oxazol-3-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the oxazole ring . This reaction can be catalyzed by various agents, including platinum-carbene intermediates . The furan ring can be introduced through a separate synthetic step, often involving the cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields . Additionally, catalyst-free methods are often preferred to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-tert-butyl-12-oxazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
N-(5-tert-butyl-12-oxazol-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.
Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-12-oxazol-3-yl)furan-2-carboxamide involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The specific pathways involved depend on the biological context and the specific targets of the compound .
Comparaison Avec Des Composés Similaires
- N-(5-methyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- 5-tert-butyl-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide
Comparison: N-(5-tert-butyl-12-oxazol-3-yl)furan-2-carboxamide is unique due to the specific substitution pattern on the oxazole and furan rings. This substitution pattern can significantly influence the compound’s biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)9-7-10(14-17-9)13-11(15)8-5-4-6-16-8/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHNYXGIZYEALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826854 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B3597889.png)

![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B3597896.png)

![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B3597914.png)

![2-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3597928.png)

METHANONE](/img/structure/B3597935.png)

![5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3597968.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3597976.png)

